![molecular formula C8H11N5O2 B1670283 更昔洛韦 CAS No. 84408-37-7](/img/structure/B1670283.png)
更昔洛韦
描述
它在人体内被转化为阿昔洛韦,据推测是通过黄嘌呤氧化酶的作用 。脱氧环腺苷主要用于研究环境中,以研究其药理特性和潜在的治疗应用。
科学研究应用
Overview
Desciclovir is primarily known for its conversion to acyclovir in vivo, a process facilitated by the enzyme xanthine oxidase. This conversion is crucial for its antiviral activity against herpesviruses. The pharmacokinetics of desciclovir indicate a high absorption rate of at least 75%, with significant excretion as acyclovir in urine .
Chemistry
- Mechanistic Studies : Desciclovir is utilized to study the reduction and oxidation mechanisms of nucleoside analogs. Its structure allows researchers to investigate how modifications affect the activity and stability of antiviral compounds.
Biology
- Antiviral Properties : The compound is investigated for its efficacy against various viral infections, particularly those caused by herpesviruses. It has been shown to inhibit viral DNA polymerase, which is essential for viral replication.
- Case Study - Epstein-Barr Virus : A double-blind, placebo-controlled study involving 14 patients demonstrated that desciclovir effectively eliminated lesions associated with oral hairy leukoplakia caused by Epstein-Barr virus. Patients receiving desciclovir showed significant resolution of lesions compared to the placebo group . Histological analysis confirmed a reduction in viral load in treated patients.
Medicine
- Therapeutic Uses : Desciclovir's ability to convert to acyclovir makes it a candidate for treating infections caused by herpes simplex virus and varicella-zoster virus. Its pharmacokinetics suggest that it could provide higher plasma levels of acyclovir compared to direct administration of acyclovir .
- Dosage Effects : Studies indicate that the antiviral efficacy of desciclovir is dose-dependent. While therapeutic doses effectively inhibit viral replication, higher doses may lead to toxicity, including nephrotoxicity and neurotoxicity.
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of desciclovir reveals rapid absorption and conversion to acyclovir, with peak plasma levels achieved within an hour after administration. The half-life of desciclovir is approximately 0.85 hours, indicating quick metabolism .
The mechanism involves competitive inhibition where desciclovir's active triphosphate form competes with deoxyguanosine triphosphate during viral DNA synthesis, leading to premature termination of the DNA chain and subsequent inhibition of viral replication.
Data Summary
作用机制
脱氧环腺苷通过在体内转化为阿昔洛韦来发挥作用。阿昔洛韦是一种鸟嘌呤类似物,可抑制病毒 DNA 聚合酶,从而阻止病毒 DNA 复制。 这种机制对单纯疱疹病毒、水痘-带状疱疹病毒和其他疱疹病毒有效 。 转化过程涉及黄嘌呤氧化酶,该酶促进脱氧环腺苷还原为阿昔洛韦 .
类似化合物:
阿昔洛韦: 脱氧环腺苷氧化直接产生的产物,广泛用作抗病毒剂。
伐昔洛韦: 阿昔洛韦的前药,具有改善的生物利用度。
潘昔洛韦: 另一种具有类似抗病毒特性的鸟嘌呤类似物。
脱氧环腺苷的独特性: 脱氧环腺苷的独特性在于它作为一种前药,专门转化为阿昔洛韦。 这种转化允许在体内进行靶向递送和激活,可能减少副作用并改善治疗效果 .
生化分析
Biochemical Properties
Desciclovir plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates desciclovir to its active triphosphate form. This active form then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination. The interaction with viral thymidine kinase is highly specific, allowing desciclovir to selectively target infected cells while sparing healthy ones .
Cellular Effects
Desciclovir exerts significant effects on various types of cells and cellular processes. In infected cells, desciclovir inhibits viral DNA synthesis, thereby preventing viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Desciclovir’s impact on cell signaling pathways includes the disruption of viral protein synthesis and the induction of apoptosis in infected cells. Additionally, desciclovir influences gene expression by incorporating into viral DNA and causing premature termination of the viral genome .
Molecular Mechanism
The molecular mechanism of desciclovir involves its conversion to desciclovir triphosphate by viral thymidine kinase. This active form of desciclovir then inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. The incorporation of desciclovir triphosphate into viral DNA results in chain termination, effectively halting viral replication. Desciclovir also exhibits a higher affinity for viral DNA polymerase compared to cellular DNA polymerase, ensuring selective inhibition of viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desciclovir have been observed to change over time. Desciclovir is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that desciclovir maintains its antiviral activity for several weeks, with minimal degradation. Prolonged exposure to light and heat can accelerate its degradation, reducing its efficacy. In vitro and in vivo studies have demonstrated that desciclovir’s antiviral effects persist over time, with sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of desciclovir vary with different dosages in animal models. At therapeutic doses, desciclovir effectively inhibits viral replication without causing significant toxicity. At higher doses, desciclovir can induce toxic effects, including nephrotoxicity and neurotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects. Animal studies have shown that desciclovir’s antiviral efficacy is dose-dependent, with higher doses providing greater inhibition of viral replication but also increasing the risk of toxicity .
Metabolic Pathways
Desciclovir is metabolized primarily in the liver, where it undergoes oxidation to form 9-carboxymethoxymethylguanine. This metabolite is then excreted in the urine. The metabolic pathways of desciclovir involve several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes facilitate the conversion of desciclovir to its inactive metabolites, which are subsequently eliminated from the body. The metabolic flux of desciclovir is influenced by factors such as liver function and renal clearance .
Transport and Distribution
Desciclovir is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters and nucleoside transporters, which facilitate its uptake into cells. Once inside the cells, desciclovir is distributed to various cellular compartments, including the nucleus and cytoplasm. The localization and accumulation of desciclovir within infected cells enhance its antiviral activity by ensuring its proximity to viral DNA polymerase .
Subcellular Localization
The subcellular localization of desciclovir is primarily within the nucleus, where it exerts its antiviral effects. Desciclovir is directed to the nucleus through nuclear localization signals and post-translational modifications. Within the nucleus, desciclovir interacts with viral DNA polymerase and incorporates into viral DNA, leading to chain termination. The targeting of desciclovir to the nucleus ensures its effective inhibition of viral replication and minimizes its impact on cellular DNA synthesis .
准备方法
合成路线和反应条件: 脱氧环腺苷可以通过还原阿昔洛韦来合成。 该过程涉及使用还原剂,例如硼氢化钠或氢化铝锂,在受控条件下进行 。反应通常在像二甲基亚砜(DMSO)这样的有机溶剂中进行,在特定的温度和pH值下,以确保最佳的产率和纯度。
工业生产方法: 在工业环境中,脱氧环腺苷的生产涉及使用类似还原剂进行大规模还原反应。该过程针对效率、成本效益和可扩展性进行了优化。 最终产品通过结晶或色谱技术进行纯化,以达到研究和潜在治疗用途所需的纯度水平 .
化学反应分析
反应类型: 脱氧环腺苷会经历各种化学反应,包括:
氧化: 通过黄嘌呤氧化酶等酶的氧化作用,重新转化为阿昔洛韦。
还原: 进一步还原会导致其他衍生物的形成。
取代: 亲核取代反应可以改变嘌呤环的结构。
常见试剂和条件:
氧化: 使用黄嘌呤氧化酶进行酶促氧化。
还原: 在DMSO中使用硼氢化钠或氢化铝锂。
取代: 在碱性条件下使用卤化物或胺等亲核试剂。
主要形成的产品:
阿昔洛韦: 通过氧化形成的主要产物。
各种衍生物: 根据取代反应中使用的具体试剂和条件而定
相似化合物的比较
Acyclovir: The direct product of desciclovir oxidation, widely used as an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Penciclovir: Another guanosine analog with similar antiviral properties.
Uniqueness of Desciclovir: Desciclovir’s uniqueness lies in its role as a prodrug that is specifically converted to acyclovir. This conversion allows for targeted delivery and activation within the body, potentially reducing side effects and improving therapeutic outcomes .
生物活性
Desciclovir (DCV) is a prodrug of acyclovir (ACV), primarily used for the treatment of herpes virus infections. Its biological activity, pharmacokinetics, and clinical implications have been extensively studied, revealing important insights into its effectiveness and safety profile.
Pharmacokinetics of Desciclovir
DCV is metabolized in vivo to ACV, which is the active antiviral agent. The conversion occurs primarily through the enzyme xanthine oxidase. A study involving 13 healthy volunteers demonstrated the following pharmacokinetic parameters:
- Absorption : At least 75% of DCV is absorbed when administered orally.
- Conversion to ACV : Approximately two-thirds of the administered dose is recovered in urine as ACV.
- Peak Plasma Levels : Peak levels of ACV in plasma reach about 5 µg/ml within one hour post-administration.
- Half-Life : The half-life of DCV is approximately 0.85 hours, compared to 2.6 hours for ACV, indicating rapid conversion to the active form .
The primary mechanism of action for DCV, similar to that of ACV, involves selective inhibition of viral DNA synthesis. Both compounds are phosphorylated by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during viral replication.
Clinical Efficacy
Clinical trials have assessed the efficacy of DCV in treating herpes simplex virus (HSV) infections. The studies indicate that:
- DCV demonstrates comparable antiviral activity to ACV.
- Patients receiving DCV exhibit significant reductions in viral load and symptom severity.
- The safety profile is favorable, with minimal adverse effects reported .
Case Studies and Research Findings
- Case Study on Herpes Simplex Virus :
- Pharmacokinetic Study :
Comparative Efficacy Table
Parameter | Desciclovir (DCV) | Acyclovir (ACV) |
---|---|---|
Absorption Rate | ≥75% | Variable |
Peak Plasma Concentration | ~5 µg/ml | ~0.5 µg/ml |
Half-Life | 0.85 hours | 2.6 hours |
Urinary Recovery as ACV | ~66% | ~62% |
Common Adverse Effects | Minimal | Nausea, headache |
属性
IUPAC Name |
2-[(2-aminopurin-9-yl)methoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHSIGMOWQUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868807 | |
Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84408-37-7 | |
Record name | Desciclovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。